molecular formula C11H24O3Sn B14354088 (2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol CAS No. 90715-42-7

(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol

Cat. No.: B14354088
CAS No.: 90715-42-7
M. Wt: 323.02 g/mol
InChI Key: MADGUZJNKNHOBR-UHFFFAOYSA-N
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Description

(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a dioxastannolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C . The resulting product is then purified through standard techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different organotin species.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dibutyltin oxide derivatives.

    Reduction: Various organotin species.

    Substitution: Substituted organotin compounds with different functional groups.

Scientific Research Applications

(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The dioxastannolane ring structure also plays a role in stabilizing reaction intermediates and enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is unique due to the presence of both the dioxastannolane ring and the hydroxyl group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and catalytic applications.

Properties

CAS No.

90715-42-7

Molecular Formula

C11H24O3Sn

Molecular Weight

323.02 g/mol

IUPAC Name

(2,2-dibutyl-1,3,2-dioxastannolan-4-yl)methanol

InChI

InChI=1S/2C4H9.C3H6O3.Sn/c2*1-3-4-2;4-1-3(6)2-5;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;-2;+2

InChI Key

MADGUZJNKNHOBR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(OCC(O1)CO)CCCC

Origin of Product

United States

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